Magnesium iron silicate

Catalog No.
S619382
CAS No.
19086-72-7
M.F
Fe2Mg8O20Si5
M. Wt
766.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium iron silicate

CAS Number

19086-72-7

Product Name

Magnesium iron silicate

IUPAC Name

octamagnesium;iron(2+);pentasilicate

Molecular Formula

Fe2Mg8O20Si5

Molecular Weight

766.55 g/mol

InChI

InChI=1S/2Fe.8Mg.5O4Si/c;;;;;;;;;;5*1-5(2,3)4/q10*+2;5*-4

InChI Key

FOKWMWSOTUZOPN-UHFFFAOYSA-N

SMILES

O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg].[Fe]

Synonyms

(Mg,Fe)SiO3, magnesium iron silicate, olivine

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+2].[Fe+2]

The exact mass of the compound Magnesium iron silicate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Magnesium Iron Silicate in Geological Research

Magnesium iron silicate is a broad term encompassing a variety of minerals found in igneous and metamorphic rocks. These minerals play a crucial role in understanding geological processes such as magma formation, metamorphism, and weathering [].

  • Geothermometry

    The composition of magnesium iron silicates can be used to determine the temperature at which a rock formed. For example, the ratio of magnesium to iron in pyroxenes, a common type of magnesium iron silicate, is sensitive to temperature. By analyzing this ratio in rocks, geologists can estimate the temperature of the magma from which the rock crystallized.

  • Petrology

    The presence and abundance of specific magnesium iron silicates provide clues about the origin and evolution of igneous rocks. For example, the presence of olivine, another type of magnesium iron silicate, indicates that a rock formed from a high-temperature magma. Similarly, the presence of specific amphiboles, a group of magnesium iron silicate hydroxides, can indicate that a rock underwent metamorphism.

  • Planetary Science

    Magnesium iron silicates are major components of meteorites and are found on the surfaces of Mars and other planets. Studying the composition of these minerals can reveal information about the formation and history of these celestial bodies [].

Magnesium iron silicate is a complex mineral compound that primarily consists of magnesium, iron, silicon, and oxygen. Its general formula can be represented as (Mg,Fe)2SiO4(Mg,Fe)_2SiO_4, which indicates a solid solution between the magnesium-rich mineral forsterite and the iron-rich mineral fayalite. This compound is significant in various geological and industrial contexts, particularly in the formation of igneous rocks and as a component in the Earth's mantle. Magnesium iron silicate exhibits notable properties such as high melting points and thermal stability, making it valuable in refractory applications.

Further enhances its utility across different scientific fields.

This comprehensive overview highlights the significance of magnesium iron silicate within geological sciences, materials science, and environmental applications. Further research into its properties and reactions will continue to unveil new possibilities for this versatile compound.

Research into the biological activity of magnesium iron silicate is limited, but it has been noted that silicates can influence biological processes. They may play roles in nutrient availability in soil and can affect plant growth. Additionally, certain silicates have been studied for their potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate bioactive compounds .

Several methods are employed to synthesize magnesium iron silicate:

  • Solid-State Reaction: This involves mixing magnesium oxide and iron oxide with silica at high temperatures to facilitate solid-state reactions that yield magnesium iron silicate .
  • Solvothermal Synthesis: A method that utilizes high-pressure conditions in a solvent to promote the formation of magnesium iron silicate crystals from precursor materials.
  • Precipitation Techniques: Involves the chemical precipitation of magnesium and iron salts followed by heat treatment to form the desired silicate structure.

Magnesium iron silicate has diverse applications across various fields:

  • Refractory Materials: Due to its high melting point, it is used in furnace linings and other high-temperature applications.
  • Ceramics: It is employed as a raw material in ceramic production due to its thermal stability and mechanical strength .
  • Environmental Remediation: Magnesium iron silicate can be utilized in carbon capture technologies due to its ability to react with carbon dioxide, forming stable carbonate minerals .

Studies on the interactions of magnesium iron silicate with other compounds reveal its potential for various applications:

  • Carbon Dioxide Sequestration: Research has shown that this compound can react with carbon dioxide under specific conditions, contributing to carbon capture efforts .
  • Metal Recovery Processes: It has been investigated for its role in recovering metals from ores through leaching processes, demonstrating improved efficiency when combined with carbonation treatments .

Several compounds share similarities with magnesium iron silicate, each exhibiting unique characteristics:

Compound NameFormulaKey Characteristics
ForsteriteMg2SiO4Pure magnesium silicate; high melting point; used in refractory materials.
FayaliteFe2SiO4Iron-rich counterpart; lower melting point than forsterite; common in igneous rocks.
Olivine(Mg, Fe)2SiO4Solid solution between forsterite and fayalite; significant in geology.
Wadsleyite(Mg, Fe)2SiO4High-pressure phase of olivine; found in the Earth's mantle.
Ringwoodite(Mg, Fe)2SiO4Another high-pressure polymorph; important for understanding mantle dynamics.

Magnesium iron silicate stands out due to its dual composition of magnesium and iron, allowing it to adapt its properties based on environmental conditions and compositional variations. Its ability to participate in various

Nesosilicate Structure of Olivine Group

Magnesium iron silicate belongs to the olivine group, a subclass of nesosilicates characterized by isolated silicon-oxygen tetrahedra (SiO₄⁴⁻) bonded to divalent metal cations [1] [4]. In this structure, each tetrahedron operates independently, lacking shared oxygen atoms with adjacent tetrahedra. The isolation of SiO₄ units creates a three-dimensional network stabilized by ionic bonds with magnesium (Mg²⁺) and iron (Fe²⁺) ions, which occupy octahedral sites between the tetrahedra [1]. This configuration results in a high degree of structural stability, contributing to olivine’s prevalence in high-temperature environments such as the Earth’s upper mantle [4].

Solid Solution Series Between Forsterite and Fayalite

The olivine group forms a complete solid solution series between the magnesium-rich end-member forsterite (Mg₂SiO₄) and the iron-rich end-member fayalite (Fe₂SiO₄) [1] [2]. The substitution of Mg²⁺ and Fe²⁺ ions occurs freely due to their similar ionic radii (Mg²⁺: 0.72 Å; Fe²⁺: 0.78 Å) and identical charges, enabling continuous compositional variation [2]. Phase diagrams illustrate that forsterite exhibits a higher melting point (~1,890°C) compared to fayalite (~1,205°C), reflecting the stronger ionic bonds between Mg²⁺ and oxygen [2].

Table 1: Properties of Forsterite and Fayalite

PropertyForsterite (Mg₂SiO₄)Fayalite (Fe₂SiO₄)
Melting Point (°C)1,8901,205
Density (g/cm³)3.224.39
Ionic Radius (Å)0.72 (Mg²⁺)0.78 (Fe²⁺)

Structural Relationships Within the Olivine Group

The solid solution series influences the structural parameters of olivine. As iron content increases, the unit cell dimensions expand due to the larger ionic radius of Fe²⁺ relative to Mg²⁺ [1]. This substitution alters bond lengths within the octahedral sites, with Mg–O bonds averaging 2.10 Å and Fe–O bonds extending to 2.16 Å [1]. Despite these variations, the orthorhombic symmetry of the crystal lattice remains preserved across the series, underscoring the structural flexibility of the olivine framework [4].

Orthorhombic Crystal System Characteristics

Magnesium iron silicate crystallizes in the orthorhombic system, characterized by three mutually perpendicular axes of unequal length (a ≠ b ≠ c) [1] [4]. The space group Pbnm is typical for olivine, with unit cell parameters varying compositionally:

  • Forsterite: a = 4.76 Å, b = 10.21 Å, c = 5.98 Å
  • Fayalite: a = 4.82 Å, b = 10.48 Å, c = 6.09 Å [1]

The orthorhombic structure accommodates edge-sharing octahedra and corner-sharing tetrahedra, creating a dense packing arrangement that enhances thermal stability [4].

Silicon-Oxygen Tetrahedra and Metal Cation Coordination

The SiO₄ tetrahedra in magnesium iron silicate are isolated, with each oxygen atom bonded to a single silicon atom [1] [4]. These tetrahedra are linked to Mg²⁺ and Fe²⁺ ions occupying six-coordinate (octahedral) sites. The coordination geometry ensures charge balance, as each divalent cation neutralizes two tetrahedral units (Mg₂SiO₄) [1]. The distortion of octahedral sites—greater in Fe-rich compositions—affects properties such as density and seismic wave propagation, making olivine a key mineral in geophysical studies [1] [4].

Table 2: Coordination Geometry in Olivine

CationCoordination NumberAverage Bond Length (Å)
Mg²⁺62.10
Fe²⁺62.16

Magnesium iron silicate compounds represent the most abundant mineral constituents within Earth's upper mantle, fundamentally determining the geochemical character and physical properties of this critical terrestrial reservoir. The upper mantle, extending from the Mohorovičić discontinuity at approximately 35 kilometers depth to the transition zone at 410 kilometers depth, contains approximately 67 percent of Earth's total mass and serves as the primary source region for basaltic magmas that ultimately form the oceanic crust [1] [2].

The elemental abundance patterns within the upper mantle reflect the primordial accretionary processes that formed Earth, with magnesium comprising 22.3 percent by weight, making it the third most abundant lithophile element after oxygen (44.3 percent) and silicon (21.3 percent) [3]. Iron constitutes 6.32 percent of the upper mantle by weight, establishing the fundamental magnesium-iron-silicon-oxygen framework that defines mantle mineralogy [3]. These elemental proportions translate directly into the major oxide components that characterize mantle rocks, with magnesium oxide constituting 35.8 percent, silicon dioxide comprising 45.4 percent, and iron oxide accounting for 8.1 percent of the total composition [4] [5].

The dominant magnesium iron silicate minerals within the upper mantle are olivine and pyroxene, which together comprise 80 to 90 percent of the total mineral assemblage in typical peridotite compositions [1] [5]. Olivine, with the general formula (Mg,Fe)₂SiO₄, constitutes 60 to 70 percent by modal abundance in upper mantle rocks, while pyroxene minerals with compositions approximating (Mg,Fe)SiO₃ account for 20 to 30 percent of the mineral assemblage [6] [7]. The magnesium number, defined as the molar ratio Mg/(Mg+Fe), typically ranges from 0.89 to 0.93 in upper mantle olivine, reflecting the predominantly magnesian character of these minerals [5].

The chemical composition of upper mantle peridotites exhibits remarkable consistency across diverse tectonic settings, with magnesium oxide contents ranging from 35 to 46 weight percent and silicon dioxide contents varying between 43 and 46 weight percent [4] [5]. This compositional uniformity reflects the relatively homogeneous nature of the upper mantle source region, despite local variations introduced by partial melting and metasomatic processes. The iron oxide content remains remarkably constant at 8 ± 1 weight percent across different peridotite samples, indicating minimal fractionation of iron during mantle processes [5].

The transition zone of the upper mantle, occurring between 410 and 660 kilometers depth, witnesses significant mineralogical transformations that affect the distribution of magnesium iron silicate phases. At approximately 410 kilometers depth, olivine undergoes a phase transition to wadsleyite, a higher-density polymorph with the same magnesium iron silicate composition but modified crystal structure [8]. This transformation continues at 525 kilometers depth, where wadsleyite converts to ringwoodite, another high-pressure phase of magnesium iron silicate that can accommodate significant amounts of water within its crystal structure [8].

Geophysical constraints from seismic wave velocities and density measurements provide independent verification of the magnesium iron silicate composition inferred from petrological studies. The shear wave velocity structure of the upper mantle, combined with laboratory measurements of elastic properties for magnesium iron silicate minerals at high pressure and temperature conditions, confirms that olivine and pyroxene are the dominant mineral phases [1] [2]. The lower mantle, extending from 660 to 2900 kilometers depth, contains magnesium iron silicate in the form of bridgmanite (formerly magnesium silicate perovskite) and ferropericlase, representing approximately 38 percent of the total mantle volume [9].

Element/CompoundWeight Percentage (%)Notes
Magnesium (Mg)22.3Third most abundant lithophile element
Iron (Fe)6.32Major component with Mg
Silicon (Si)21.3Second most abundant after O
Oxygen (O)44.3Most abundant element
Magnesium Oxide (MgO)35.8Primary Mg-bearing oxide
Iron Oxide (FeO)8.1Primary Fe-bearing oxide
Silicon Dioxide (SiO₂)45.4Primary Si-bearing oxide
Olivine (Mg,Fe)₂SiO₄60-70 (modal)Dominant mineral phase
Pyroxene (Mg,Fe)SiO₃20-30 (modal)Secondary mineral phase

Occurrence in Meteorites and Extraterrestrial Bodies

Magnesium iron silicate minerals constitute fundamental components of meteorites and extraterrestrial materials, providing critical insights into the formation and evolution of planetary bodies throughout the solar system. The occurrence of these minerals in meteorites offers unique opportunities to study primordial solar system materials and understand the processes that governed planetary accretion and differentiation during the early stages of solar system evolution [10] [11].

Chondritic meteorites, representing the most primitive and unprocessed materials from the solar nebula, contain abundant magnesium iron silicate minerals in the form of olivine and pyroxene [12] [13]. Ordinary chondrites, comprising approximately 80 percent of all meteorite falls, contain olivine with magnesium numbers ranging from 0.75 to 0.95, reflecting variable degrees of oxidation and thermal processing within their parent bodies [10] [14]. The pyroxene components in ordinary chondrites exhibit similar compositional ranges, with enstatite and ferrosilite end-members providing constraints on the temperature and oxygen fugacity conditions during formation [15] [14].

Enstatite chondrites represent a unique group of meteorites characterized by highly reducing formation conditions, resulting in magnesium iron silicate compositions that approach pure magnesium end-members [16] [12]. These meteorites contain enstatite (MgSiO₃) and forsterite (Mg₂SiO₄) with magnesium numbers exceeding 0.95, indicating formation in environments with extremely low oxygen fugacity where iron was preferentially sequestered into metallic phases [16]. The silicon isotope compositions of enstatite chondrite silicates show systematic variations that reflect equilibrium fractionation processes between metallic and silicate phases during accretion [16].

Carbonaceous chondrites, representing the most primitive materials available for study, contain magnesium iron silicate minerals that have experienced varying degrees of aqueous alteration on their parent bodies [12]. The olivine and pyroxene components in carbonaceous chondrites typically exhibit magnesium numbers ranging from 0.70 to 0.90, with the lower values reflecting increased iron content due to oxidation processes [12]. These meteorites provide critical constraints on the initial magnesium-iron ratios in the solar nebula and the subsequent processes that modified these ratios during planetary formation [13].

Iron meteorites, particularly those belonging to the IIE group, contain significant silicate inclusions composed primarily of magnesium iron silicate minerals [17] [18]. These inclusions, ranging in size from microscopic to several centimeters, contain pyroxene and olivine with magnesium numbers typically between 0.80 and 0.95 [17]. The presence of these silicate inclusions within iron meteorites provides evidence for impact-induced mixing between metallic and silicate materials during the early stages of planetary differentiation [18].

Achondrites, representing differentiated meteorites derived from igneous processes on asteroidal parent bodies, contain magnesium iron silicate minerals with compositions that reflect various degrees of fractional crystallization and partial melting [19]. Eucrites, the most abundant type of achondrite, contain pyroxene with magnesium numbers ranging from 0.40 to 0.70, significantly lower than those observed in chondrites due to iron enrichment during igneous differentiation [19]. Diogenites, composed primarily of pyroxene cumulates, contain bronzite with magnesium numbers between 0.70 and 0.85, representing the products of fractional crystallization from eucrite-like magmas [19].

The study of magnesium iron silicate minerals in martian meteorites has provided unprecedented insights into the composition and evolution of Mars [20]. These meteorites, including shergottites, nakhlites, and chassignites, contain olivine and pyroxene with magnesium numbers typically ranging from 0.60 to 0.80, indicating more oxidized conditions on Mars compared to Earth's upper mantle [20]. The presence of bioweathering textures in some martian meteorite olivines has generated significant interest in the potential for past biological activity on Mars [20].

High-pressure shock metamorphism in meteorites has led to the discovery of novel magnesium iron silicate polymorphs that provide analogs for deep Earth mineralogy [21] [22]. The recent identification of poirierite, a dense metastable polymorph of magnesium iron silicate, in shocked chondritic meteorites demonstrates the complex phase relationships that occur during high-pressure impact events [21] [22]. These high-pressure phases, including ringwoodite and bridgmanite, have been discovered as natural inclusions in diamonds, confirming their existence in Earth's deep interior [23].

Cometary materials, studied through spacecraft missions and laboratory analysis of interplanetary dust particles, contain magnesium iron silicate minerals that preserve records of solar nebula condensation processes [24]. The Stardust mission analysis of Comet Wild 2 revealed the presence of forsterite and enstatite crystals, indicating high-temperature processing in the inner solar system followed by transport to the outer regions where comets formed [24]. The iron-to-magnesium ratios in cometary silicates provide constraints on the radial mixing processes that operated during solar system formation [24].

Meteorite TypeMg-Fe Silicate MineralsMg# RangeFormation Environment
Chondrites (ordinary)Olivine, pyroxene0.75-0.95Nebular condensation
Chondrites (enstatite)Enstatite, forsterite0.95-1.0Highly reducing
Chondrites (carbonaceous)Olivine, pyroxene0.70-0.90Aqueous alteration
Iron meteorites (IIE)Pyroxene, olivine inclusions0.80-0.95Partial melting/impact
Achondrites (eucrites)Pyroxene, minor olivine0.40-0.70Igneous differentiation
Achondrites (diogenites)Pyroxene (bronzite)0.70-0.85Cumulate processes
Martian meteoritesOlivine, pyroxene0.60-0.80Volcanic
Lunar meteoritesOlivine, pyroxene0.65-0.85Impact melting

Distribution in Terrestrial Volcanic and Ultramafic Rocks

The distribution of magnesium iron silicate minerals in terrestrial volcanic and ultramafic rocks provides fundamental insights into mantle composition, melting processes, and the geochemical evolution of Earth's interior. These rock types represent direct samples of mantle materials brought to Earth's surface through volcanic activity, tectonic processes, and as xenoliths carried by ascending magmas [25] [26] [7].

Peridotite, the dominant rock type of the upper mantle, contains the highest concentrations of magnesium iron silicate minerals among terrestrial rocks [7]. These ultramafic rocks exhibit magnesium oxide contents ranging from 35 to 46 weight percent and silicon dioxide contents between 43 and 46 weight percent [27] [7]. The primary magnesium iron silicate minerals in peridotites are olivine and pyroxene, which together comprise more than 90 percent of the total mineral assemblage [7]. Olivine in peridotites typically contains magnesium numbers exceeding 0.90, reflecting the highly magnesian nature of mantle compositions [27].

Dunite represents the most magnesium-rich variety of ultramafic rocks, containing greater than 90 percent olivine by modal abundance [26] [28]. These rocks exhibit magnesium oxide contents ranging from 40 to 50 weight percent, with silicon dioxide contents between 40 and 45 weight percent [29]. Dunites occur primarily in layered ultramafic complexes, ophiolite sequences, and as residual bodies formed by extensive partial melting of peridotite [27] [28]. The formation of dunites through basalt-peridotite reaction processes has been demonstrated through experimental studies, showing that interaction between ascending basaltic magmas and peridotite wallrock can produce olivine-rich residues [27] [30].

Pyroxenite, composed primarily of pyroxene minerals, represents another significant host for magnesium iron silicate minerals in terrestrial settings [26] [28]. These rocks contain magnesium oxide contents ranging from 18 to 35 weight percent and silicon dioxide contents between 45 and 55 weight percent [28]. Pyroxenites occur as layers within ultramafic complexes, as vein networks within peridotite bodies, and as cumulate rocks formed by fractional crystallization of basaltic magmas [28]. The pyroxene compositions in these rocks range from magnesian orthopyroxene to more iron-rich clinopyroxene varieties [28].

Komatiite, an ultramafic volcanic rock restricted primarily to Archean terranes, contains exceptional concentrations of magnesium iron silicate minerals [25] [31]. These rocks exhibit magnesium oxide contents ranging from 25 to 32 weight percent, significantly higher than typical basaltic compositions [31]. Komatiites are interpreted as the products of high-degree partial melting of mantle peridotite at temperatures exceeding 1600°C [31]. The olivine phenocrysts in komatiites preserve evidence of the extreme temperatures and rapid cooling rates that characterized their formation [31].

Basaltic rocks, while containing lower concentrations of magnesium iron silicate minerals compared to ultramafic rocks, still represent important hosts for these phases [32] [33]. Mid-ocean ridge basalts contain magnesium oxide contents ranging from 6 to 12 weight percent, with silicon dioxide contents between 45 and 52 weight percent [32]. The primary magnesium iron silicate minerals in basalts are pyroxene and olivine, which typically exhibit magnesium numbers ranging from 0.65 to 0.85 [32]. The compositional variations in basaltic magnesium iron silicate minerals reflect different degrees of partial melting and fractional crystallization [32].

Picrite, characterized by high magnesium oxide contents (12 to 18 weight percent) and the presence of olivine phenocrysts, represents a transitional composition between basalt and ultramafic rocks [34] [28]. These rocks occur in oceanic plateau settings, large igneous provinces, and as komatiite-like flows in some Archean sequences [34]. The olivine and pyroxene compositions in picrites provide constraints on the temperature and compositional characteristics of their mantle source regions [34].

Serpentinite, formed through the hydrous alteration of ultramafic rocks, contains magnesium iron silicate minerals in the form of serpentine group minerals [26] [28]. These rocks exhibit magnesium oxide contents ranging from 35 to 40 weight percent and silicon dioxide contents between 40 and 45 weight percent [29]. The serpentinization process involves the replacement of primary olivine and pyroxene by serpentine minerals, which retain the essential magnesium iron silicate chemistry while incorporating significant amounts of water [29]. Serpentinite bodies occur in ophiolite complexes, subduction zone settings, and as altered portions of ultramafic intrusions [29].

Harzburgite, characterized by the dominance of olivine over pyroxene, represents residual mantle material formed by partial melting processes [7] [28]. These rocks contain magnesium oxide contents ranging from 35 to 42 weight percent and silicon dioxide contents between 44 and 47 weight percent [28]. Harzburgites occur as mantle tectonites in ophiolite sequences, as xenoliths in basaltic magmas, and as residual bodies beneath mid-ocean ridges [7]. The depletion of clinopyroxene in harzburgites reflects the preferential extraction of basaltic components during partial melting [7].

The weathering and alteration of magnesium iron silicate minerals in terrestrial volcanic and ultramafic rocks has been identified as a potential mechanism for atmospheric carbon dioxide sequestration [20] [35]. The high reactivity of olivine and pyroxene with carbonic acid solutions makes these minerals important components in natural and enhanced weathering processes designed to mitigate greenhouse gas emissions [35]. Laboratory studies have demonstrated that the bioweathering of magnesium iron silicate minerals can produce distinctive textural features that may serve as biosignatures in ancient terrestrial and extraterrestrial environments [20].

Rock TypeMgO Content (%)SiO₂ Content (%)Primary Mg-Fe SilicatesOccurrence
Peridotite35-4643-46Olivine, pyroxeneMantle xenoliths, ophiolites
Dunite40-5040-45Olivine (>90%)Ultramafic complexes
Pyroxenite18-3545-55PyroxeneLayered intrusions
Komatiite25-3245-50Olivine, pyroxeneArchean greenstone belts
Basalt6-1245-52Pyroxene, olivineOceanic crust, volcanic
Picrite12-1845-50Olivine, pyroxeneOceanic plateaus
Serpentinite35-4040-45Serpentine mineralsAltered ultramafic rocks
Harzburgite35-4244-47Olivine, orthopyroxeneMantle tectonites

Physical Description

Olive-green to reddish solid; [Wikipedia]

Hydrogen Bond Acceptor Count

20

Exact Mass

765.530681 g/mol

Monoisotopic Mass

763.533130 g/mol

Heavy Atom Count

35

UNII

95548S7QBV

Other CAS

19086-72-7

Wikipedia

Zinalsite
Olivine
Peridot
Teallite

Dates

Last modified: 02-18-2024

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